(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride
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Overview
Description
(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride is a chemical compound with the molecular formula C11H16ClNOS. It is a bicyclic compound containing a thiophene ring and an azabicycloheptane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Thiophen-2-yl-3-azabicyclo[31One common method involves the reduction of spirocyclic oxetanyl nitriles to form the azabicycloheptane structure . The thiophene ring can be introduced through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often include custom synthesis and procurement of raw materials, followed by rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The azabicycloheptane core can be reduced to form various derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced azabicycloheptane derivatives, and substituted methanol derivatives. These products have various applications in chemical synthesis and pharmaceutical development .
Scientific Research Applications
(5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The azabicycloheptane core is known to mimic certain biologically active structures, allowing the compound to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride: This compound has a phenyl ring instead of a thiophene ring and exhibits different chemical and biological properties.
3-Azabicyclo[3.1.1]heptanes: These compounds share the azabicycloheptane core but differ in their substituents, leading to variations in their reactivity and applications.
Uniqueness
The presence of the thiophene ring in (5-Thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride imparts unique electronic and steric properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(5-thiophen-2-yl-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS.ClH/c13-8-10-4-11(5-10,7-12-6-10)9-2-1-3-14-9;/h1-3,12-13H,4-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAMSRWMDRFRHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(CNC2)C3=CC=CS3)CO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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